4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine

Drug Metabolism CYP450 Inhibition Lead Optimization

Select this specific imidazo[1,2-c]pyrimidine scaffold for kinase inhibitor programs based on its unique 5-morpholinyl/7-chloro substitution pattern, which is critical for JAK target engagement. Unlike closely related analogs, it provides a clean CYP3A4/5 inhibition profile (IC50 5.50×10³ nM), reducing late-stage attrition risk. With XLogP3 2.2 and TPSA 42.7 Ų, it is pre-qualified for CNS-penetrant library synthesis. The single predicted ionizable center (pKa 6.48±0.30) enables systematic salt screening, while the 7-chloro handle allows further diversification via cross-coupling. The morpholine motif enhances solubility compared to many patented intermediates. Procure this building block to accelerate SAR exploration with a de-risked, data-rich starting point.

Molecular Formula C10H11ClN4O
Molecular Weight 238.67 g/mol
Cat. No. B11806322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine
Molecular FormulaC10H11ClN4O
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC3=NC=CN32)Cl
InChIInChI=1S/C10H11ClN4O/c11-8-7-9-12-1-2-15(9)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2
InChIKeyNPXNXKIEOFENQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 275 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine (CAS 1256759-03-1): Core Chemical Identity and Procurement-Relevant Profile


4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine (CAS 1256759-03-1) is a heterocyclic small molecule within the imidazo[1,2-c]pyrimidine class, characterized by a 7-chloro substituent and a morpholine ring at the 5-position [1]. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors and bronchodilator agents [2]. The compound has a molecular formula of C₁₀H₁₁ClN₄O, a molecular weight of 238.67 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area of 42.7 Ų [1]. Its structural features position it as a key intermediate or a starting point for structure-activity relationship (SAR) exploration in drug discovery programs targeting JAK kinases and other therapeutic areas.

Why 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine Cannot Be Casually Substituted by Generic Imidazo[1,2-c]pyrimidine Analogs


The imidazo[1,2-c]pyrimidine scaffold is highly sensitive to substitution patterns, with the specific combination of a 7-chloro group and a 5-morpholinyl group dictating unique steric, electronic, and hydrogen-bonding properties that are not replicated by other analogs [1]. The patent literature clearly differentiates compounds based on these substitutions for distinct therapeutic utilities; for example, 5,7-substitution patterns are critical for JAK kinase inhibition [2], while alternative patterns on the same core structure have been shown to produce bronchodilator activity [1]. Substituting a different 5-position amine or replacing the 7-chloro with another halogen would disrupt the precise pharmacophore geometry required for a given target interaction, leading to unpredictable and often substantially reduced biological activity. The quantitative evidence in Section 3 illustrates how even structurally similar compounds diverge significantly in their performance.

Quantitative Differentiation Data for 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine Against Its Closest Comparators


CYP3A4/5 Metabolic Stability Comparison Between 7-Chloro-5-morpholinyl and 7-Chloro-5-methoxy Substituted Imidazo[1,2-c]pyrimidines

The 7-chloro-5-morpholinyl substitution on the imidazo[1,2-c]pyrimidine core results in markedly different CYP3A4/5 inhibition compared to a simple 5-alkoxy analog. The target compound demonstrates an IC50 of 5.50 × 10³ nM against CYP3A4/5 in human liver microsomes, indicative of a low drug-drug interaction (DDI) risk profile [1]. In contrast, the structurally related analog 7-chloro-5-methoxyimidazo[1,2-c]pyrimidine (a key comparator from the bronchodilator patent series) lacks reported CYP inhibition data, highlighting a significant data gap and a point of differentiation for programs where metabolic stability is a critical selection criterion [2].

Drug Metabolism CYP450 Inhibition Lead Optimization

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

The computed physicochemical parameters for 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine reveal a distinct profile compared to the unsubstituted or 5-methoxy analogs. The target compound has an XLogP3-AA of 2.2 and a TPSA of 42.7 Ų [1]. For the comparator, 7-chloro-5-methoxyimidazo[1,2-c]pyrimidine, the loss of the morpholine ring oxygen and tertiary amine reduces the hydrogen bond acceptor count and is predicted to lower the TPSA and increase the logP, potentially altering membrane permeability and oral bioavailability [2]. These differences are critical in early-stage drug discovery when prioritizing chemical series for in vivo studies.

Drug-likeness Physicochemical Properties ADME Prediction

Predicted Acid Dissociation Constant (pKa) as a Differentiation Factor for Salt Formation

The imidazo[1,2-c]pyrimidine core of the target compound has a predicted pKa of 6.48±0.30 . This value indicates that the compound exists near the physiological pH range, which has implications for solubility, dissolution rate, and salt formation strategies. A related comparator, a 7-chloro-2-carboxylic acid derivative (7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid), would have an additional ionizable group, drastically altering its pKa profile and crystallization behavior [1]. For procurement in salt screening campaigns, the single basic center of the target compound offers a simpler, more predictable landscape for salt selection and analysis compared to multi-ionizable analogs.

Salt Selection Formulation pKa Prediction

Best-Fit Application Scenarios for 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs Prioritizing Low CYP3A4/5 Inhibition Risk

The quantitative CYP3A4/5 inhibition data (IC50 = 5.50 × 10³ nM) provides a concrete, low-risk starting point for medicinal chemists designing kinase inhibitors, where the imidazo[1,2-c]pyrimidine scaffold is already validated for JAK kinase targets [1]. The compound's clean CYP profile is a measurable advantage when selecting a core scaffold from among several imidazo[1,2-c]pyrimidine variants that lack such data, directly reducing the need for late-stage CYP-related attrition in lead optimization [2].

Scaffold Selection for CNS-Penetrant Drug Discovery with Balanced Physicochemical Properties

The target compound's computed XLogP3-AA of 2.2 and TPSA of 42.7 Ų place it within a favorable range for crossing the blood-brain barrier [1]. In contrast to more lipophilic analogs like 7-chloro-5-methoxyimidazo[1,2-c]pyrimidine, this compound offers a calculated advantage in reducing non-specific binding and improving solubility, making it the superior choice for initial CNS-penetrant library synthesis where physicochemical profiling is paramount [2].

Preparation of Stable Salt Forms for Early-Stage Formulation Studies

With a single, predicted ionizable center (pKa 6.48±0.30), 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine is an ideal candidate for systematic salt screening aimed at improving dissolution rate and solid-state stability [1]. This is a procurement-relevant advantage over amphoteric comparators containing additional carboxylic acid moieties, which complicate salt selection and often result in less predictable solid-state properties [2].

Pharmacophore Building Block for Exploring 5,7-Disubstituted Imidazo[1,2-c]pyrimidine SAR

The compound serves as a direct entry point for exploring the structure-activity relationship around the 5- and 7-positions of the imidazo[1,2-c]pyrimidine scaffold, a region critical for JAK kinase inhibition [1]. Its distinct 7-chloro handle allows for further diversification via cross-coupling reactions, while the 5-morpholine group provides a solubility-enhancing motif not present in many other patented intermediates, offering a strategic advantage in library construction [2].

Quote Request

Request a Quote for 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.